Cas no 847728-90-9 ((S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester)

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester is a chiral intermediate widely used in organic synthesis and pharmaceutical research. The compound features a Boc-protected amine group, enhancing stability during synthetic manipulations, while the methyl ester moiety offers versatility for further derivatization. Its stereospecific (S)-configuration makes it valuable for constructing enantiomerically pure compounds, particularly in peptidomimetics and bioactive molecule development. The aromatic benzoic acid backbone ensures compatibility with cross-coupling and other aromatic substitution reactions. This intermediate is particularly useful in medicinal chemistry for the synthesis of targeted drug candidates, where controlled chirality and functional group flexibility are critical. High purity and well-defined structure ensure reliable performance in complex synthetic pathways.
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester structure
847728-90-9 structure
Product Name:(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
CAS No:847728-90-9
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD18642057
CID:1086195
Update Time:2025-05-23

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
    • methyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
    • Methyl 4-[(1S)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate
    • (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester
    • Methyl 4-[(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]benzoate (ACI)
    • (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
    • MDL: MFCD18642057
    • Inchi: 1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
    • InChI Key: LFNXGVQOIUBOOG-JTQLQIEISA-N
    • SMILES: [C@@H](C1C=CC(C(=O)OC)=CC=1)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 279.14700

Experimental Properties

  • PSA: 68.12000
  • LogP: 3.26330

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Pricemore >>

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(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ,  Acetonitrile ;  105 psi, 85 °C
Reference
Discovery and characterization of a potent and selective EP4 receptor antagonist
Schiffler, Matthew A.; Chandrasekhar, Srinivasan; Fisher, Matthew J.; Harvey, Anita; Kuklish, Steven L.; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(16), 3176-3178

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Raw materials

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Preparation Products

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:847728-90-9)(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
Order Number:A1042648
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):713.0
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Additional information on (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester

Introduction to (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester (CAS No. 847728-90-9)

(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester, identified by the CAS number 847728-90-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a methyl ester derivative of benzoic acid, with a specific stereochemistry at the chiral center, denoted by the (S) configuration. The presence of the Boc (tert-butoxycarbonyl) group on the aminoethyl side chain makes it a protected amino acid derivative, which is widely used in peptide synthesis and drug discovery.

The structure of this compound consists of a benzoic acid moiety substituted at the para position with an aminoethyl group. The Boc group serves as a protecting group for the amine, ensuring stability during synthetic procedures. The methyl ester functionality at the carboxylic acid position adds to its solubility and bioavailability, making it an attractive candidate for various biological applications. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

One of the key aspects of (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester is its stereochemical purity, which is crucial for its activity in biological systems. The (S) configuration ensures specific interactions with target proteins, making it a valuable tool in enantioselective synthesis and asymmetric catalysis. Researchers have utilized this compound to investigate its role in modulating cellular signaling pathways, particularly those involved in inflammation and apoptosis.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution, esterification, and peptide coupling reactions. The use of Boc protection allows for precise control over the reactivity of the amine group during these steps. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of its production, making it more accessible for large-scale applications.

The application of (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester extends beyond traditional pharmaceutical research. It has been employed as a building block in the construction of complex natural products and bioactive molecules. For instance, it has been used in the synthesis of cyclic peptides and macrocycles, which are known for their potent biological activities. Additionally, its role as an intermediate in drug discovery programs has been well-documented, with several derivatives currently under preclinical evaluation.

Recent studies have also explored the pharmacokinetic properties of this compound, revealing promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore its potential as a lead compound for developing orally bioavailable drugs. Furthermore, computational modeling techniques have been employed to predict its binding affinities to various drug targets, providing valuable insights into its therapeutic potential.

In conclusion, (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester (CAS No. 847728-90-9) stands out as a versatile and valuable compound in modern organic chemistry and pharmacology. Its unique structure, stereochemical purity, and diverse applications make it an essential tool for researchers striving to develop innovative therapeutic agents. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly significant role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:847728-90-9)(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
A1042648
Purity:99%
Quantity:1g
Price ($):713.0
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